molecular formula C24H31N5O2 B1677807 Otenzepad CAS No. 121029-35-4

Otenzepad

货号 B1677807
CAS 编号: 121029-35-4
分子量: 421.5 g/mol
InChI 键: UBRKDAVQCKZSPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-[2-[2-(diethylaminomethyl)-1-piperidinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.

科学研究应用

与肌氨酸受体的相互作用

Otenzepad已被研究其对肌氨酸受体的影响,特别是在心脏功能的背景下。Lanzafame、Christopoulos和Mitchelson(2001年)在《欧洲药理学杂志》中研究了otenzepad在豚鼠心房肌氨酸M2受体上的变构相互作用。他们的研究结果表明,otenzepad通过一个变构位点发挥作用,影响其对心脏功能的影响(Lanzafame, Christopoulos, & Mitchelson, 2001)

心肌病和自身免疫机制

研究还调查了otenzepad在心脏疾病如心肌病中的作用。Matsui等人(2001年)在《心血管药理学杂志》中证明,otenzepad可以保护兔子免受针对M2肌氨酸受体的自身免疫机制诱导的心肌病。这表明其在治疗与自身免疫反应相关的心肌病中的潜在用途(Matsui等人,2001年)

Matsui和Fu(2001年)在《自身免疫》中的另一项研究表明,otenzepad可以预防兔子实验性自身免疫性心肌病。这进一步强调了其在受自身免疫过程影响的心脏疾病中的治疗潜力(Matsui & Fu, 2001)

肌氨酸受体亚型结合

研究还关注otenzepad与不同肌氨酸受体亚型的结合模式。Gomez、Bellido和Sánchez de la Cuesta(1995年)在《英国麻醉学杂志》中比较了otenzepad与M2和M3肌氨酸受体亚型的结合模式,提供了关于其对这些受体的选择性作用的见解(Gomez, Bellido, & Sánchez de la Cuesta, 1995)

胃肠平滑肌受体

otenzepad与胃肠受体的相互作用也是研究的课题。Bellido等人(1995年)在《加拿大生理学和药理学杂志》中探讨了otenzepad对人类胃平滑肌的影响,发现它结合到两种受体群,这可能与M2和M3肌氨酸受体亚型有关。这表明其对胃肠蠕动障碍的潜在影响(Bellido et al., 1995)

属性

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Otenzepad

CAS RN

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102394-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTENZEPAD, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenzepad
Reactant of Route 2
Reactant of Route 2
Otenzepad
Reactant of Route 3
Reactant of Route 3
Otenzepad
Reactant of Route 4
Otenzepad
Reactant of Route 5
Otenzepad
Reactant of Route 6
Reactant of Route 6
Otenzepad

Citations

For This Compound
104
Citations
A Lanzafame, A Christopoulos, F Mitchelson - European journal of …, 2001 - Elsevier
… of otenzepad on the … otenzepad acts competitively with two other allosteric modulators as well as allosterically with three competitive antagonists, consistent with an action of otenzepad …
Number of citations: 11 www.sciencedirect.com
S Matsui, MLX Fu, M Hayase, S Katsuda… - Journal of …, 2001 - journals.lww.com
… In this study, we investigated the effect of M2-antagonist (otenzepad) on M2-peptide-induced cardiomyopathy in rabbits. New Zealand White rabbits were divided into four groups: 1) …
Number of citations: 14 journals.lww.com
S Matsui, MLX Fu - Autoimmunity, 2001 - Taylor & Francis
… weights in the M2 group were also significantly increased as compared with those of the control group, but there was no difference between the otenzepad and M2 + otenzepad groups. …
Number of citations: 9 www.tandfonline.com
A Shen, F Mitchelson - Biochemical pharmacology, 1998 - Elsevier
… , as the mean apparent pK B for otenzepad was 5.89. To investigate protein kinase C (PKC) … of otenzepad. The oxo-M concentration–response curve was shifted by otenzepad with an …
Number of citations: 8 www.sciencedirect.com
ARD PROFILE - Drugs in R&D, 1999 - Springer
… IV administration of otenzepad.[4] The oral pharmacokinetics of otenzepad were investigated in a … were randomised to single oral doses of placebo or otenzepad (120, 240 or 480mg). …
Number of citations: 0 link.springer.com
A Gomez, I Bellido… - BJA: British Journal of …, 1995 - academic.oup.com
… curves of pirenzepine, otenzepad, HHSiD, glycopyrronium … otenzepad > HHSiD J> pirenzepine in the rat ventricle, and glycopyrronium > atropine g> HHSiD P pirenzepine > otenzepad …
Number of citations: 13 academic.oup.com
A Shen, F Mitchelson - Biochemical Pharmacology, 1998 - elibrary.ru
… , as the mean apparent pK B for otenzepad was 5.89. To investigate protein kinase C (PKC) … of otenzepad. The oxo-M concentration-response curve was shifted by otenzepad with an …
Number of citations: 2 elibrary.ru
A Lanzafame, A Christopoulos… - European Journal of …, 2001 - elibrary.ru
Erratum to ''The allosteric interaction of otenzepad (AF-DX 116) at muscarinic M2 receptors in guinea pig atria'' [Eur. J. Pharmacol. … ERRATUM TO ''THE ALLOSTERIC …
Number of citations: 1 elibrary.ru
FJ Mitchelson, A Lanzafame… - … on Subtypes of …, 1998 - research.monash.edu
The interaction of otenzepad (AF- DX 116) with allosteric modulators and competitive antagonists at a muscarinic M2 receptor — Monash University … The interaction of otenzepad …
Number of citations: 1 research.monash.edu
A Lanzafame, A Christopoulos… - ASCEPT 31st Annual …, 1997 - research.monash.edu
The allosteric interaction of otenzepad at muscarinic acetylcholine M2 receptors in cardiac tissue — Monash University … The allosteric interaction of otenzepad at muscarinic …
Number of citations: 0 research.monash.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。